An In-depth Technical Guide to the Structure of Reactive Blue 2
An In-depth Technical Guide to the Structure of Reactive Blue 2
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Reactive Blue 2 (C.I. 61211). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information about this compound.
Core Chemical Identity and Properties
Reactive Blue 2 is a reactive dye belonging to the anthraquinone (B42736) class, characterized by a complex aromatic structure that incorporates a monochlorotriazine reactive group.[1][2] This reactive moiety allows the dye to form covalent bonds with substrates such as cellulose (B213188) fibers.[3] The compound is widely recognized in biological research as a purinergic receptor antagonist, particularly for P2Y receptors.[4][5] Commercially available Reactive Blue 2 is often a mixture of constitutional isomers, differing in the substitution pattern of the terminal sulfophenyl group.[2][5]
The key physicochemical properties of Reactive Blue 2 are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid[6][7] |
| Synonyms | C.I. Reactive Blue 2, Cibacron Blue F3G-A, Procion Blue HB, Affi-gel blue[6][7][8] |
| CAS Number | 12236-82-7[6][7][9] |
| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃[6][7][9] |
| Molecular Weight | 774.16 g/mol [8][9][10] |
| Appearance | Dark blue powder or saline suspension[7][10] |
| Melting Point | >300°C[6][11] |
| Density | ~1.845 g/cm³[6][10] |
| Solubility | Soluble in water[10] |
| UV-Vis λmax | 607 nm (attributed to π→π* transitions in the anthraquinone core)[11] |
| FTIR Key Peaks (cm⁻¹) | 3414 (O-H/N-H stretch), 1654 (C=O stretch), 1188–1224 (S=O stretch), 617 (C-Cl stretch)[11] |
Molecular Structure Visualization
The structure of Reactive Blue 2 is composed of four main components: an anthraquinone chromophore, a triazine reactive group, and two substituted aniline (B41778) bridges. The following diagram illustrates the logical relationship between these core structural components.
Caption: Logical relationship of the main chemical moieties within Reactive Blue 2.
Experimental Protocols
This section details the methodologies for the synthesis of Reactive Blue 2 and an application example involving its use in the preparation of a specialized adsorbent.
The manufacturing of Reactive Blue 2 is a multi-step condensation process.[1] The general workflow is outlined below.
Caption: A simplified workflow diagram for the synthesis of Reactive Blue 2.
Detailed Methodology:
-
First Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,5-Diaminobenzenesulfonic acid. This reaction is typically an Ullmann-type coupling, often catalyzed by a mixture of copper sulfate (B86663) and an iron salt at elevated temperatures (e.g., 90-95°C) for several hours.[11]
-
Second Condensation: The resulting intermediate from the first step is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction substitutes one of the chlorine atoms on the triazine ring.
-
Final Condensation: The product from the second step is subsequently condensed with either 3-Aminobenzenesulfonic acid (metanilic acid) or 4-Aminobenzenesulfonic acid (sulfanilic acid).[1] This final step yields the Reactive Blue 2 molecule. The use of either meta or para isomers of aminobenzenesulfonic acid leads to the corresponding isomers in the final product.
This protocol describes the immobilization of Reactive Blue 2 onto chitosan (B1678972) microspheres, creating an adsorbent for metal ions.[6]
Materials:
-
Chitosan powder
-
5% (v/v) Acetic acid solution
-
2.0 mol/L Sodium hydroxide (B78521) (NaOH) solution
-
Reactive Blue 2 (RB2)
-
1.0 mol/L Sodium chloride (NaCl) solution
-
3.2 mol/L Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Chitosan Microsphere Preparation:
-
Dissolve 3.00 g of chitosan powder in 100 mL of a 5% (v/v) acetic acid solution to prepare the chitosan solution.
-
Generate microspheres by feeding the chitosan solution through a peristaltic pump and a 2.0 mm inner diameter nozzle using compressed air.
-
Drop the solution into a bath containing a 2.0 mol/L NaOH solution to gel the microspheres.
-
Wash the gelled microspheres with distilled water until a neutral pH is achieved.
-
Dry the microspheres in an oven at 60°C.[6]
-
-
Immobilization of Reactive Blue 2:
-
Add 5.0 g of the dried chitosan microspheres to a flask containing 10 mL of a 3.0% (w/v) RB2 solution and 60 mL of 1.0 mol/L NaCl.
-
Allow the system to equilibrate with stirring for 1 hour.
-
Introduce 30 mL of 3.2 mol/L Na₂CO₃ into the system.
-
Maintain the reaction at 80°C for 7 hours in a sealed flask with continuous stirring.[6]
-
-
Washing and Final Preparation:
-
After the reaction, wash the resulting RB2-modified chitosan microspheres (CHS-RB2) multiple times with distilled water, followed by 2.0 mol/L NaCl, and finally with 10% methanol to remove any unreacted dye.[6]
-
Role in Signaling Pathways
Reactive Blue 2 is a known antagonist of P2Y purinergic receptors, which are G-protein coupled receptors activated by nucleotides like ATP. By blocking these receptors, Reactive Blue 2 can interfere with downstream signaling cascades, such as those involving phospholipase C (PLC) and intracellular calcium mobilization.[4]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Reactive Blue 2 – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. REACTIVE BLUE 2 | CAS#:12236-82-7 | Chemsrc [chemsrc.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. REACTIVE BLUE 2 | 12236-82-7 [chemicalbook.com]
- 10. Cas 12236-82-7,REACTIVE BLUE 2 | lookchem [lookchem.com]
- 11. Reactive Blue 2 | 79241-87-5 | Benchchem [benchchem.com]
